Triamcinolone 21-acetate
Overview
Description
Triamcinolone 21-acetate is a synthetic corticosteroid with potent anti-inflammatory and immunosuppressive properties. It is commonly used in the treatment of various inflammatory and autoimmune conditions, including skin disorders, allergic reactions, and arthritis. This compound is a derivative of triamcinolone, modified to enhance its pharmacological effects and stability.
Mechanism of Action
Target of Action
Triamcinolone 21-acetate, a synthetic glucocorticoid, primarily targets glucocorticoid receptors in the body . These receptors play a crucial role in regulating inflammation and immune responses .
Mode of Action
This compound interacts with its targets by binding to the glucocorticoid receptors. This binding inhibits phospholipase A2 on cell membranes, preventing the breakdown of lysosomal membranes of leukocytes . This, in turn, prevents the formation of arachidonic acid , which decreases the expression of cyclooxygenase and lipoxygenase , inhibiting the synthesis of prostaglandins and leukotrienes . These changes result in a reduction of inflammation and immune system activity .
Biochemical Pathways
The action of this compound affects the arachidonic acid pathway . By inhibiting phospholipase A2, the release of arachidonic acid is prevented . This sequential inhibition leads to a decrease in the synthesis of prostaglandins and leukotrienes, key mediators of inflammation . The drug also modulates the inflammatory response of mesenchymal stem cells (MSCs), which may impact the immunologic environment .
Pharmacokinetics
This compound exhibits a unique pharmacokinetic profile. It has a low solubility in blood, a slow rate of absorption from the injected site, and a low renal clearance rate . These properties contribute to its long duration of action and its presence in plasma over an extended period of time .
Result of Action
The action of this compound results in decreased inflammation and immune system activity . This is achieved through the suppression of migration of polymorphonuclear leukocytes and reversal of increased capillary permeability . It also suppresses adrenal function at high doses . These molecular and cellular effects contribute to its efficacy in treating various inflammatory conditions .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the drug’s impact on human bone marrow-derived MSC viability, functionality, and multi-lineage differentiation can be affected by the local environment . Furthermore, the drug’s efficacy may be influenced by factors such as the patient’s overall health status, the severity of the condition being treated, and the specific route of administration .
Biochemical Analysis
Biochemical Properties
Triamcinolone 21-acetate is a glucocorticoid that interacts with various enzymes, proteins, and other biomolecules. It inhibits phospholipase A2 on cell membranes, preventing the breakdown of lysosomal membranes of leukocytes, which in turn prevent the formation of arachidonic acid, which decrease expression of cyclooxygenase and lipoxygenase, inhibiting synthesis of prostaglandins and leukotrienes .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by suppressing inflammation at virtually all levels . It has been found to induce apoptosis and promote adipogenesis while impairing chondrogenesis of MSCs .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It binds to corticosteroid-binding globulin or serum albumin, altering the transcription of genes, leading to a wide variety of anti-inflammatory effects .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It has a distribution half-life of 0.50 hours and an elimination half-life of 6.1 hours . Its transfer half-life from joint to plasma is 5.2 hours, and its elimination half-life is 23.8 hours .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. It is commonly used at a dose of 6mg per joint to 18mg per joint . It has been found to improve lameness and have some chondroprotective effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is metabolized in the liver and converts to several structures during its metabolism to excretion .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It is mostly bound to corticosteroid-binding globulin or serum albumin .
Subcellular Localization
It is known that the subcellular location of proteins can be crucial for determining their role in various processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of triamcinolone 21-acetate involves multiple steps, starting from readily available precursors. One common method begins with the oxidation of tetraene acetate using potassium permanganate in the presence of formic acid. This reaction produces an intermediate oxide, which undergoes hydrolysis, epoxidation, and fluoridation to yield this compound .
Industrial Production Methods
Industrial production of this compound typically follows a similar synthetic route but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as chromatography, helps in obtaining the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
Triamcinolone 21-acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form degradation products such as 21-aldehyde and 17-carboxylic acid.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Substitution reactions can introduce different functional groups, affecting the compound’s pharmacological properties.
Common Reagents and Conditions
Oxidation: Potassium permanganate and formic acid are commonly used oxidizing agents.
Reduction: Reducing agents like sodium borohydride can be employed.
Substitution: Various reagents, depending on the desired substitution, can be used under controlled conditions.
Major Products Formed
21-aldehyde: Formed through oxidation.
17-carboxylic acid: Another oxidation product.
Modified corticosteroids: Resulting from substitution reactions.
Scientific Research Applications
Triamcinolone 21-acetate has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in analytical studies and for the synthesis of other corticosteroids.
Biology: Employed in studies investigating the effects of corticosteroids on cellular processes and gene expression.
Medicine: Extensively used in clinical research to develop new treatments for inflammatory and autoimmune diseases.
Industry: Utilized in the formulation of pharmaceutical products, including topical creams, ointments, and injectable solutions
Comparison with Similar Compounds
Similar Compounds
Triamcinolone acetonide: A more potent derivative of triamcinolone, commonly used in dermatology and ophthalmology.
Triamcinolone hexacetonide: Known for its longer duration of action, particularly in intra-articular injections for arthritis.
Prednisone: Another corticosteroid with similar anti-inflammatory properties but different pharmacokinetics.
Uniqueness
Triamcinolone 21-acetate is unique due to its specific modifications that enhance its stability and potency compared to other corticosteroids. Its ability to undergo various chemical reactions also makes it a versatile compound for research and therapeutic applications .
Properties
IUPAC Name |
[2-[(8S,9R,10S,11S,13S,14S,16R,17S)-9-fluoro-11,16,17-trihydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29FO7/c1-12(25)31-11-19(29)23(30)17(27)9-16-15-5-4-13-8-14(26)6-7-20(13,2)22(15,24)18(28)10-21(16,23)3/h6-8,15-18,27-28,30H,4-5,9-11H2,1-3H3/t15-,16-,17+,18-,20-,21-,22-,23-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQFJTDLERMTRLJ-QZUYBKCWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC(=O)[C@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29FO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3859-65-2 | |
Record name | Triamcinolone 21-acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003859652 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TRIAMCINOLONE 21-ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/661N0Z1J9S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.